2-hydroxy-N'-[(E)-(2-nitrophenyl)methylidene]-2-phenylacetohydrazide
Overview
Description
2-hydroxy-N’-[(E)-(2-nitrophenyl)methylidene]-2-phenylacetohydrazide is a chemical compound known for its diverse applications in scientific research. This compound is part of the hydrazide family, which is characterized by the presence of a hydrazine group bonded to an acyl group. The compound’s structure includes a hydroxyl group, a nitrophenyl group, and a phenylacetohydrazide moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
The synthesis of 2-hydroxy-N’-[(E)-(2-nitrophenyl)methylidene]-2-phenylacetohydrazide typically involves the condensation of 2-hydroxybenzohydrazide with 2-nitrobenzaldehyde. The reaction is usually carried out in an ethanol solvent under reflux conditions. The resulting product is then purified through recrystallization. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity .
Chemical Reactions Analysis
2-hydroxy-N’-[(E)-(2-nitrophenyl)methylidene]-2-phenylacetohydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitro and hydroxyl derivatives.
Reduction: Reduction reactions can convert the nitro group to an amino group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other substituents. Common reagents used in these reactions include potassium permanganate for oxidation and hydrogen gas with a palladium catalyst for reduction. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2-hydroxy-N’-[(E)-(2-nitrophenyl)methylidene]-2-phenylacetohydrazide has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with various metals.
Biology: The compound exhibits antimicrobial properties and is studied for its potential use in developing new antibiotics.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to inhibit certain enzymes and pathways involved in cancer cell proliferation.
Industry: The compound is used in the synthesis of dyes and pigments due to its chromophoric properties.
Mechanism of Action
The mechanism of action of 2-hydroxy-N’-[(E)-(2-nitrophenyl)methylidene]-2-phenylacetohydrazide involves its interaction with various molecular targets. In biological systems, the compound can inhibit the activity of certain enzymes by binding to their active sites. This inhibition can lead to the disruption of metabolic pathways, resulting in antimicrobial or anticancer effects. The compound’s ability to chelate metal ions also plays a role in its mechanism of action .
Comparison with Similar Compounds
Similar compounds to 2-hydroxy-N’-[(E)-(2-nitrophenyl)methylidene]-2-phenylacetohydrazide include:
- 2-hydroxy-N’-[(E)-(3-nitrophenyl)methylidene]benzohydrazide
- 2-hydroxy-N’-[(E)-(2-hydroxy-3-nitrophenyl)methylidene]benzohydrazide
- 2-hydroxy-N’-[(E)-(2-hydroxy-5-nitrophenyl)methylidene]-2-phenylacetohydrazide These compounds share similar structural features but differ in the position and nature of substituents on the aromatic ring. The uniqueness of 2-hydroxy-N’-[(E)-(2-nitrophenyl)methylidene]-2-phenylacetohydrazide lies in its specific substitution pattern, which influences its reactivity and applications .
Properties
IUPAC Name |
2-hydroxy-N-[(E)-(2-nitrophenyl)methylideneamino]-2-phenylacetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3O4/c19-14(11-6-2-1-3-7-11)15(20)17-16-10-12-8-4-5-9-13(12)18(21)22/h1-10,14,19H,(H,17,20)/b16-10+ | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XMFBOTNBCGFJPK-MHWRWJLKSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(C(=O)NN=CC2=CC=CC=C2[N+](=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C(C(=O)N/N=C/C2=CC=CC=C2[N+](=O)[O-])O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13N3O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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